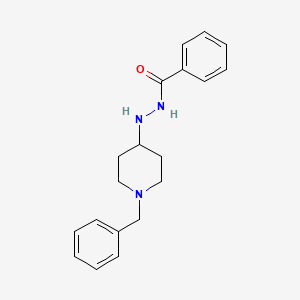

Benzo(2'-(1-benzyl-4-piperidyl))hydrazide

Description

Hydrazides, organic compounds characterized by the R-CO-NH-NH2 functional group, are a cornerstone in the development of new pharmaceuticals. nih.gov Their significance stems from their versatile reactivity, which allows them to serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, and their inherent biological activities. nih.gov The hydrazide moiety is a common feature in numerous established drugs, showcasing a broad spectrum of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. nih.govnih.gov

The ability of the hydrazide group to form hydrazones (R-CO-NH-N=CHR') through condensation with aldehydes and ketones further expands their chemical diversity and biological potential. nih.gov These derivatives have been extensively investigated for various medicinal purposes. For instance, certain hydrazones have demonstrated notable activity as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov The structural flexibility and the capacity for hydrogen bonding make hydrazides and their derivatives privileged structures in the design of new therapeutic agents. nih.gov

The specific structural components of Benzo(2'-(1-benzyl-4-piperidyl))hydrazide provide a strong rationale for its investigation from a mechanistic standpoint. The molecule is a hybrid of three key pharmacophores: a benzoyl group, a hydrazide linker, and an N-benzylpiperidine moiety. Each of these components has been independently associated with significant biological activities.

The N-benzylpiperidine scaffold is a well-established structural motif in medicinal chemistry, notably present in drugs like donepezil, a cornerstone in Alzheimer's therapy. guidechem.com This part of the molecule is known to interact with cholinesterases. nih.govnih.gov The benzyl (B1604629) group can engage in pi-pi stacking interactions within enzyme active sites, while the piperidine (B6355638) ring can be functionalized to modulate physicochemical properties and target engagement. mdpi.com

The benzoylhydrazide portion introduces the potential for a different set of interactions. As previously mentioned, hydrazides and hydrazones are known to be biologically active. nih.govnih.gov In the context of neurodegenerative diseases, hydrazone derivatives have been designed as multi-target-directed ligands, capable of inhibiting cholinesterases and preventing the aggregation of amyloid-beta peptides. acs.org

Therefore, the combination of these fragments in a single molecule, this compound, suggests the potential for a multi-target-directed ligand. The mechanistic hypothesis is that the N-benzylpiperidine portion could anchor the molecule to the active site of enzymes like AChE, while the benzoylhydrazide part could engage in additional interactions, potentially leading to enhanced potency or a novel activity profile.

While the constituent parts of this compound are well-studied in other contexts, dedicated research on this specific compound is not extensively documented in publicly available literature. The primary research trajectory for structurally related compounds, particularly N-benzylpiperidine-based hydrazones, is heavily focused on the development of treatments for neurodegenerative disorders, most notably Alzheimer's disease. nih.govnih.govacs.org Studies on these analogs often involve their synthesis and subsequent evaluation as inhibitors of cholinesterases and amyloid-beta aggregation. acs.org

A significant gap in the current research landscape is the lack of published data on the synthesis and biological evaluation of this compound itself. While its existence is noted in chemical databases, comprehensive studies detailing its properties and potential therapeutic applications are yet to be reported. ncats.io This presents an opportunity for future research to explore its synthesis, characterize its physicochemical properties, and investigate its activity in relevant biological assays.

Future mechanistic and synthetic studies on this compound would likely encompass several key objectives.

Synthetic Studies: A primary objective would be to establish an efficient and scalable synthesis route. A plausible approach, based on established chemical literature, would involve a two-step process. The first step would be the synthesis of the key intermediate, N'-(1-benzylpiperidin-4-yl)hydrazide. This could be achieved through the reaction of 1-benzyl-4-piperidone with hydrazine (B178648) hydrate. The resulting hydrazone intermediate would then be reduced, for example with sodium borohydride, to yield the desired N'-(1-benzylpiperidin-4-yl)hydrazide. nih.gov The second step would involve the acylation of this intermediate with benzoyl chloride or an activated benzoic acid derivative to furnish the final product, this compound.

Mechanistic Studies: The objectives of mechanistic studies would be to elucidate the mode of action of the compound. This would likely involve:

Enzyme Inhibition Assays: Evaluating the inhibitory activity against key enzymes such as acetylcholinesterase and butyrylcholinesterase.

Amyloid-beta Aggregation Studies: Investigating the ability of the compound to modulate the aggregation of amyloid-beta peptides.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and rationalize the binding interactions of the compound with its putative biological targets.

The following table outlines the key structural components and their hypothesized roles, which would form the basis of such mechanistic investigations.

| Structural Component | Hypothesized Mechanistic Role | Relevant Research Context |

| N-benzylpiperidine | Interaction with cholinesterase active sites; modulation of physicochemical properties. | Found in cholinesterase inhibitors like donepezil. guidechem.comnih.gov |

| Hydrazide Linker | Forms key hydrogen bonds; acts as a scaffold for derivatization. | A common motif in a wide range of bioactive molecules. nih.gov |

| Benzoyl Group | Potential for additional interactions within target binding sites; can be substituted to fine-tune activity. | A fundamental aromatic system in medicinal chemistry. |

The table below presents data on the biological activity of structurally related N-benzylpiperidine hydrazone derivatives, offering a glimpse into the potential activities that could be explored for this compound.

| Compound Derivative | Target | IC50 (µM) | Reference |

| N-benzylpiperidine-hydrazone analog 1 | Acetylcholinesterase | 2.08 | nih.gov |

| N-benzylpiperidine-hydrazone analog 2 | Butyrylcholinesterase | 7.41 | nih.gov |

| N-benzylpiperidine-hydrazone analog 3 | Acetylcholinesterase | 6.89 | nih.gov |

| N-benzylpiperidine-hydrazone analog 4 | Histone Deacetylase | 0.17 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N'-(1-benzylpiperidin-4-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-19(17-9-5-2-6-10-17)21-20-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUTZPRLLBCXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NNC(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200338 | |

| Record name | Benzo(2'-(1-benzyl-4-piperidyl))hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52313-55-0 | |

| Record name | Benzoic acid, 2-[1-(phenylmethyl)-4-piperidinyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52313-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(2'-(1-benzyl-4-piperidyl))hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052313550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(2'-(1-benzyl-4-piperidyl))hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[2'-[1-benzyl-4-piperidyl]]hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(2'-(1-BENZYL-4-PIPERIDYL))HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVW2YA174O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Biology Approaches for Benzo 2 1 Benzyl 4 Piperidyl Hydrazide and Its Analogues

Retrosynthetic Analysis of the Benzo(2'-(1-benzyl-4-piperidyl))hydrazide Core Scaffold

The retrosynthesis of the target compound, this compound, involves disconnecting the molecule at its key functional groups to identify readily available or easily synthesizable starting materials. The primary disconnection points are the amide and the C-N bond of the hydrazide moiety.

A logical retrosynthetic approach would disconnect the amide bond formed between the benzoate (B1203000) moiety and the substituted hydrazine (B178648). This leads to two primary fragments: a benzoic acid derivative (or its activated form, like an acyl chloride or ester) and a substituted hydrazine, specifically 1-benzyl-4-hydrazinylpiperidine (B175302).

A further disconnection on the 1-benzyl-4-hydrazinylpiperidine intermediate at the N-N bond is less common in practice but conceptually simplifies the piperidine (B6355638) fragment to 1-benzyl-4-aminopiperidine or a precursor. The most synthetically viable pathway, however, focuses on preparing the substituted piperidine and coupling it with the benzoic acid component.

Key Disconnections:

Amide Bond Disconnection: This is the most strategic disconnection, breaking the molecule into Benzoic Acid (or an activated derivative) and 1-benzyl-4-hydrazinylpiperidine. This is a standard and reliable method for forming hydrazides.

Piperidine N-Benzyl Bond Disconnection: This simplifies the piperidine fragment to a 4-substituted piperidine, which can be benzylated in a later step.

This analysis suggests that the synthesis would converge upon the coupling of two key building blocks, as illustrated in the synthetic pathways below.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the forward synthesis would involve the preparation of the key piperidine intermediate followed by its condensation with a benzoic acid derivative.

A proposed synthetic route would begin with commercially available starting materials. A plausible pathway involves the reductive amination of 1-benzylpiperidin-4-one with hydrazine to form the crucial 1-benzyl-4-hydrazinylpiperidine intermediate. This intermediate is then acylated with benzoyl chloride or coupled with benzoic acid using standard peptide coupling reagents.

Strategic Functional Group Interconversions

Formation of the Hydrazide Bond: The central step in the synthesis is the formation of the hydrazide linkage. This can be achieved through several methods:

Acylation with Benzoyl Chloride: The 1-benzyl-4-hydrazinylpiperidine intermediate can be reacted with benzoyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. This is a high-yielding and straightforward method.

Peptide Coupling Reagents: Alternatively, benzoic acid can be coupled directly with the hydrazine intermediate using standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer reagents like HATU. This method is often preferred for its milder conditions.

Synthesis of the 1-benzyl-4-hydrazinylpiperidine Intermediate: This key building block is not commonly available and would likely need to be synthesized. A standard method involves the reaction of 1-benzylpiperidin-4-one with hydrazine hydrate, often under conditions that favor the formation of the hydrazone followed by reduction.

Purification and Characterization Methodologies for Synthetic Intermediates

The purification and characterization of all intermediates and the final product are critical to ensure chemical identity and purity.

Purification: Standard laboratory techniques would be employed. Column chromatography on silica (B1680970) gel is a common method for purifying neutral organic compounds like the intermediates and the final product. The choice of eluent (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol mixtures) would be optimized to achieve good separation. Recrystallization from a suitable solvent system could also be used for the final compound to obtain a highly pure, crystalline solid.

Characterization: The identity and purity of the synthesized compounds would be confirmed using a combination of spectroscopic methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the target compound.

Infrared (IR) Spectroscopy: This would be used to identify key functional groups, such as the C=O (amide) and N-H stretches of the hydrazide moiety.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

To explore the chemical space around the core scaffold and to investigate how structural modifications impact biological activity, a series of analogues would be designed and synthesized. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds.

Substituent Effects on the Benzoate Moiety

Modifications to the benzoate ring are a common strategy to probe interactions with a biological target and to modulate physicochemical properties like solubility and metabolic stability. A library of analogues could be created by replacing benzoic acid with various substituted benzoic acids in the final coupling step.

Table 1: Proposed Analogues with Modifications on the Benzoate Moiety

| Analogue ID | Substituent (R) | Rationale |

|---|---|---|

| A-01 | 4-Methoxy | Electron-donating group, potential H-bond acceptor. |

| A-02 | 4-Chloro | Electron-withdrawing group, alters electronic profile. |

| A-03 | 4-Nitro | Strong electron-withdrawing group. |

| A-04 | 4-Methyl | Lipophilic group, weak electron-donating. |

Modifications of the Piperidine Ring Nitrogen and Substituents

The 1-benzyl group on the piperidine nitrogen is another key site for modification. Altering this group can influence the compound's steric profile, lipophilicity, and potential for specific interactions (e.g., pi-stacking). These analogues would be synthesized by starting with different N-substituted piperidin-4-ones.

Table 2: Proposed Analogues with Modifications on the Piperidine Nitrogen

| Analogue ID | N1-Substituent | Rationale |

|---|---|---|

| B-01 | Phenyl | Reduces flexibility compared to benzyl (B1604629). |

| B-02 | Cyclohexylmethyl | Introduces a non-aromatic, lipophilic group. |

| B-03 | Pyridin-2-ylmethyl | Introduces a heteroaromatic ring for potential H-bonding. |

| B-04 | Hydrogen (des-benzyl) | Increases polarity and removes the benzyl group's steric bulk. |

By synthesizing and evaluating these and other targeted analogues, a detailed Structure-Activity Relationship can be established, guiding the design of future compounds with potentially enhanced properties.

Derivatization at the Hydrazide Linker

The hydrazide functional group is a versatile linker that can be readily modified to generate a library of analogues with potentially diverse biological activities. biointerfaceresearch.comderpharmachemica.com The reactivity of the hydrazide moiety in this compound allows for several derivatization strategies.

One of the most common reactions involving hydrazides is condensation with aldehydes and ketones to form hydrazones. biointerfaceresearch.comaip.org This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with acid catalysis, to yield N'-substituted benzylidene or related derivatives. derpharmachemica.com For instance, reacting this compound with a series of substituted aromatic aldehydes would produce a range of N'-arylmethylidene-Benzo(2'-(1-benzyl-4-piperidyl))hydrazides. The general scheme for this reaction is presented below:

Scheme 1: General synthesis of N'-substituted benzylidene-Benzo(2'-(1-benzyl-4-piperidyl))hydrazides.

The hydrazide linker can also serve as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles, which are known for their broad spectrum of biological activities. This transformation is typically achieved by cyclization of an N-acylhydrazide derivative.

A summary of potential derivatization reactions at the hydrazide linker is provided in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Hydrazone Formation | Substituted aldehydes/ketones, ethanol/methanol, acid catalyst | N'-alkylidene/arylidene-Benzo(2'-(1-benzyl-4-piperidyl))hydrazides |

| Acylation | Acid chlorides/anhydrides, base | N'-acyl-Benzo(2'-(1-benzyl-4-piperidyl))hydrazides |

| Sulfonylation | Sulfonyl chlorides, base | N'-sulfonyl-Benzo(2'-(1-benzyl-4-piperidyl))hydrazides |

| Cyclization | e.g., Carbon disulfide, base, then alkylation | 1,3,4-Oxadiazole or 1,3,4-thiadiazole (B1197879) derivatives |

These derivatization strategies offer a robust platform for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Development of Radiolabeled this compound for Mechanistic Tracing

Radiolabeled compounds are invaluable tools in drug discovery and development, enabling the in vivo tracking of molecules to study their absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement. moravek.com The development of a radiolabeled version of this compound would be crucial for elucidating its mechanism of action and pharmacokinetic profile.

Several strategies can be envisioned for the radiosynthesis of this compound, leveraging the presence of aromatic rings and the N-benzyl group.

Radioiodination: The introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) is a common strategy for radiolabeling. The benzoic acid or the N-benzyl moiety of the target molecule could be subjected to electrophilic radioiodination. Precursors for this could include derivatives with activating groups (e.g., a hydroxyl or methoxy (B1213986) group on one of the aromatic rings) or a non-radioactive iodine or bromine atom that can be exchanged for a radioisotope. Halogenated 4-(phenoxymethyl)piperidines have been successfully radiolabeled with ¹²³I for in vivo studies of sigma receptors, demonstrating the feasibility of this approach for piperidine-containing molecules. nih.gov

Carbon-11 or Fluorine-18 Labeling: For positron emission tomography (PET) imaging, isotopes like ¹¹C or ¹⁸F are preferred. The N-benzyl group offers a potential site for the introduction of these isotopes. For example, a precursor lacking the benzyl group (Benzo(2'-(4-piperidyl))hydrazide) could be synthesized and then alkylated with a radiolabeled benzyl halide (e.g., [¹¹C]benzyl bromide or [¹⁸F]fluorobenzyl bromide).

Tritium (B154650) Labeling: For in vitro assays and metabolic studies, tritium (³H) labeling is often employed. This could be achieved by catalytic tritiation of a precursor containing a double or triple bond, or by dehalogenation of a halogenated analogue with tritium gas.

The choice of isotope and labeling position would depend on the specific application, whether for in vivo imaging or for in vitro mechanistic studies. The development of a robust radiosynthesis protocol would be a critical step in advancing the preclinical evaluation of this compound. moravek.com

| Radiolabeling Strategy | Isotope | Precursor Example |

| Radioiodination | ¹²³I, ¹²⁵I, ¹³¹I | Hydroxylated or halogenated analogue |

| N-alkylation | ¹¹C, ¹⁸F | Benzo(2'-(4-piperidyl))hydrazide |

| Catalytic Tritiation | ³H | Unsaturated analogue (e.g., N-cinnamyl) |

Stereoselective Synthesis and Chiral Resolution of this compound Isomers

The introduction of a chiral center into a molecule can have profound effects on its pharmacological activity. While this compound itself is achiral, the synthesis of chiral analogues, for instance by introducing a substituent at the 2- or 3-position of the piperidine ring, would necessitate methods for stereoselective synthesis or chiral resolution.

Stereoselective Synthesis: The asymmetric synthesis of piperidine derivatives is a well-established field of organic chemistry. nih.gov Strategies often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For example, a chiral amine could be used in a multi-component reaction to construct the piperidine ring with a defined stereochemistry.

Chiral Resolution: In cases where a racemic mixture of a chiral analogue is synthesized, chiral resolution is required to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. canberra.edu.auutas.edu.auresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown broad applicability in separating the enantiomers of various classes of compounds, including piperidine derivatives. canberra.edu.auelectronicsandbooks.com

The table below summarizes some common chiral stationary phases used for the resolution of piperidine analogues.

| Chiral Stationary Phase (CSP) | Base Material | Typical Mobile Phases |

| Chiralpak IA / IB | Amylose / Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol, Dichloromethane |

| Chiralcel OD / OJ | Cellulose / Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol |

| Vancomycin-based CSPs | Macrocyclic glycopeptide antibiotic | Methanol/Acetonitrile/Water |

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation of the enantiomers. researchgate.net The development of analytical and preparative scale chiral separation methods would be essential for evaluating the stereospecific bioactivity of chiral analogues of this compound.

Molecular Mechanisms of Action of Benzo 2 1 Benzyl 4 Piperidyl Hydrazide

Identification and Validation of Primary Molecular Targets for Benzo(2'-(1-benzyl-4-piperidyl))hydrazide

Currently, there is no published research identifying the primary molecular targets of this compound. The initial steps in characterizing a new chemical entity involve screening it against a panel of known biological targets to identify potential interactions. This process is crucial for understanding its pharmacological profile.

No data from receptor binding assays for this compound are available. Such studies would involve testing the compound's ability to bind to a wide array of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The affinity of the compound for any identified targets would typically be determined and expressed as a Ki or IC50 value, which is currently unknown.

Information regarding the potential enzyme inhibitory activity of this compound is not present in the scientific literature. Investigating its effects on various enzymes would be a critical step in elucidating its mechanism of action. This would involve kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

There are no publicly available studies utilizing techniques such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) to characterize the interaction between this compound and any protein targets. These biophysical methods are essential for confirming direct binding, determining binding affinity, and understanding the kinetics of the interaction in real-time.

Downstream Signaling Pathway Modulation by this compound

Without knowledge of the primary molecular targets, it is impossible to delineate the downstream signaling pathways that might be modulated by this compound.

There is no information on how this compound might affect intracellular second messenger systems, such as cyclic AMP (cAMP), inositol phosphates, or intracellular calcium levels. Alterations in these pathways are fundamental to the cellular response to external stimuli and are a common consequence of receptor activation or enzyme inhibition.

No gene expression or proteomic profiling studies have been published for cells or tissues exposed to this compound. Such analyses would provide a global view of the cellular changes induced by the compound and could offer clues about its mechanism of action by identifying up- or down-regulated genes and proteins.

Investigation of Cell Cycle Regulation and Apoptotic Pathways

Bz-423 has demonstrated potent activity in the modulation of cell cycle progression and the induction of apoptosis, primarily in malignant B-cell lines. aacrjournals.orgnih.gov Its cytotoxic effects are characterized by classic apoptotic hallmarks, including cell shrinkage, nuclear condensation, membrane blebbing, and DNA fragmentation. nih.gov

At sub-apoptotic concentrations, Bz-423 induces cell cycle arrest, particularly at the G1 checkpoint. aacrjournals.orgresearchgate.net This growth-inhibitory effect is linked to the compound's ability to generate reactive oxygen species (ROS). aacrjournals.org The antiproliferative mechanism appears to be independent of p53 status, a common pathway for cell cycle arrest, suggesting a broader range of efficacy against tumors with p53 mutations. aacrjournals.orgnih.gov

The apoptotic pathway initiated by Bz-423 is dependent on the generation of superoxide (O2•−). nih.gov This initial oxidative burst acts as an upstream signal that triggers a cascade of downstream events, including the release of cytochrome c from the mitochondria, depolarization of the mitochondrial membrane, and the activation of caspases. nih.gov The process is critically dependent on the pro-apoptotic Bcl-2 family proteins Bak and Bax. nih.gov Interestingly, the apoptotic effects of Bz-423 are not significantly hindered by the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which are known to confer resistance to conventional chemotherapeutics. aacrjournals.org

The signaling cascade involves the activation of the apoptosis signal-regulating kinase 1 (ASK1) and the subsequent phosphorylation of c-Jun N-terminal kinase (JNK). nih.govnih.gov This pathway ultimately leads to the activation of Bax and Bak, inducing mitochondrial outer membrane permeabilization and committing the cell to apoptosis. nih.govnih.gov

| Parameter | Effect of Bz-423 | Key Mediators | References |

|---|---|---|---|

| Cell Cycle | G1 phase arrest | ROS, p53-independent | aacrjournals.orgnih.govresearchgate.net |

| Apoptosis Induction | Induces apoptosis | Superoxide, Cytochrome c, Caspases | nih.gov |

| Apoptotic Pathway | ASK1-JNK activation | Bak, Bax | nih.govnih.gov |

Subcellular Localization and Trafficking of this compound

The primary subcellular site of action for Bz-423 is the mitochondrion. nih.gov Cell fractionation studies have confirmed that Bz-423 directly targets these organelles to initiate its effects. nih.gov The generation of superoxide, the critical initiating signal for apoptosis, originates from within the mitochondria. nih.gov Specifically, this occurs prior to the collapse of the mitochondrial transmembrane gradient and the opening of the permeability transition pore, indicating a direct interaction with a mitochondrial component. nih.gov

Further investigations have identified the molecular target of Bz-423 as the F1F0-ATPase, also known as ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane. tocris.comfrontiersin.org Bz-423 binds to the oligomycin sensitivity-conferring protein (OSCP) subunit of the F1F0-ATPase. tocris.comfrontiersin.org This interaction does not appear to involve the peripheral benzodiazepine receptor (PBR), another mitochondrial protein. frontiersin.org The binding of a fluorescently labeled derivative of Bz-423 has been visualized within the mitochondria of living cells, confirming its localization to the F1F0-ATP synthase. arxiv.org

| Organelle | Molecular Target | Subunit | References |

|---|---|---|---|

| Mitochondria | F1F0-ATPase (ATP Synthase) | Oligomycin sensitivity-conferring protein (OSCP) | nih.govtocris.comfrontiersin.org |

Role of this compound in Protein-Protein Interaction Modulation

The mechanism of action of Bz-423 inherently involves the modulation of protein-protein interactions within a large enzyme complex. By binding to the OSCP subunit of the mitochondrial F1F0-ATPase, Bz-423 inhibits the enzyme's activity. aacrjournals.org This inhibition is believed to alter the conformational state of the F1F0-ATPase, leading to a disruption of its normal function in ATP synthesis and proton translocation. frontiersin.org

The binding of Bz-423 to OSCP has been shown to allosterically modulate the enzyme, affecting both ATP synthesis and hydrolysis. frontiersin.org This suggests that the interaction of Bz-423 with one subunit (OSCP) influences the interactions and functions of other subunits within the F1F0-ATPase complex.

Furthermore, the downstream signaling cascade initiated by Bz-423 involves a series of protein-protein interactions. The Bz-423-induced superoxide leads to the dissociation of ASK1 from its inhibitory protein, thioredoxin. nih.govnih.gov This allows for the activation of ASK1, which then interacts with and phosphorylates downstream kinases in the JNK pathway. nih.gov This cascade of protein interactions ultimately leads to the activation of the pro-apoptotic proteins Bak and Bax, which are central to the execution of apoptosis. nih.govnih.gov

Another significant protein interaction modulated by Bz-423 is the rapid and specific degradation of the c-Myc protein. aacrjournals.orgnih.gov This effect is mediated by the proteasome and is dependent on the generation of superoxide. aacrjournals.org The depletion of c-Myc, a key regulator of cell proliferation, is a crucial component of the antiproliferative effects of Bz-423. aacrjournals.org

Oxidative Stress and Redox State Alterations Induced by this compound (if mechanistically relevant)

The induction of oxidative stress is a central and mechanistically critical aspect of the biological activity of Bz-423. The compound triggers a rapid increase in intracellular superoxide (O2•−), a reactive oxygen species (ROS). nih.gov This ROS generation is not a non-specific toxic effect but rather a specific signaling event that initiates both the apoptotic and antiproliferative responses. aacrjournals.org

The source of this superoxide is the mitochondrial respiratory chain. nih.gov The binding of Bz-423 to the F1F0-ATPase inhibits the enzyme, causing a transition from state 3 (active respiration) to state 4 (resting respiration), which leads to the increased production of superoxide. aacrjournals.orgcore.ac.uk The magnitude of the ROS response appears to determine the cellular outcome; lower levels of ROS lead to growth arrest, while higher levels trigger apoptosis. aacrjournals.org

The essential role of oxidative stress in the mechanism of Bz-423 is demonstrated by the fact that antioxidants can attenuate its effects. aacrjournals.org Scavenging these free radicals prevents the subsequent apoptotic cascade, including Bax translocation, cytochrome c release, and cell death. nih.gov This highlights that the alteration of the cellular redox state is not a secondary consequence but the primary driver of the pharmacological actions of Bz-423.

| Parameter | Observation | Mechanism | References |

|---|---|---|---|

| Primary Effect | Induction of Oxidative Stress | Generation of superoxide (O2•−) | nih.gov |

| Source | Mitochondrial Respiratory Chain | Inhibition of F1F0-ATPase | nih.govaacrjournals.org |

| Role | Upstream signaling molecule | Initiates apoptosis and cell cycle arrest | aacrjournals.orgnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzo 2 1 Benzyl 4 Piperidyl Hydrazide Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity of Benzo(2'-(1-benzyl-4-piperidyl))hydrazide

The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the specific arrangement of chemical features, known as a pharmacophore. Studies on related hydrazone and benzohydrazide compounds suggest that their activity is highly dependent on the molecular structure. nih.govthepharmajournal.com The key pharmacophoric elements of this compound are believed to include:

A Hydrogen Bond Donor/Acceptor Region: The hydrazide moiety (-CO-NH-NH-) is a critical feature, capable of forming crucial hydrogen bonds with target receptors.

A Hydrophobic Aromatic Region: The benzoyl group provides a large, flat, hydrophobic surface that can engage in van der Waals or π-π stacking interactions with aromatic residues in a receptor's binding pocket.

A Basic Nitrogen Center: The tertiary amine within the piperidine (B6355638) ring is typically protonated at physiological pH, allowing for a key ionic interaction with acidic residues like aspartate or glutamate.

A Second Hydrophobic/Aromatic Moiety: The N-benzyl group on the piperidine ring contributes a significant hydrophobic feature that can occupy a separate hydrophobic pocket, influencing both affinity and selectivity. The position of this amine relative to the aromatic ring is often important for optimal binding. nih.gov

These features collectively create a specific spatial and electronic profile that is recognized by the biological target.

Impact of Structural Modifications on Target Binding Affinity and Selectivity

Systematic structural modifications of this compound analogues have provided detailed insights into how each component of the molecule contributes to target binding and selectivity. Binding affinities can be dramatically affected by structural modifications in the amine portion of a parent molecule. nih.gov

Modifications typically focus on several key areas:

Benzoyl Ring Substitution: Adding substituents to the benzoyl aromatic ring can modulate electronic properties and steric bulk. Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can alter the hydrogen-bonding capacity of the hydrazide linker and the strength of aromatic interactions.

Piperidine Ring Modifications: Altering the piperidine ring, for instance, by expanding it to a homopiperidine (azepane) ring, can change the orientation of the N-benzyl group. Such modifications can decrease binding affinity if the precise geometry of the parent structure is required. nih.gov

N-Benzyl Group Substitution: Similar to the benzoyl ring, adding substituents to the benzyl (B1604629) group's phenyl ring can fine-tune hydrophobic and electronic interactions. Replacing the benzyl group with other alkyl or aryl-alkyl groups can explore the size and shape constraints of the corresponding hydrophobic pocket.

Hydrazide Linker Alteration: Modifying the hydrazide linker, for example by creating a hydrazone (-CO-NH-N=CH-), can significantly alter the molecule's conformational flexibility and hydrogen bonding pattern, leading to a different biological activity profile. nih.govresearchgate.net

The following interactive table illustrates hypothetical effects of these modifications on binding affinity, based on common principles observed in related compound series.

| Modification Site | Substituent (R) | Expected Impact on Binding Affinity (Ki) | Rationale |

| Benzoyl Ring (para-position) | -H (Parent) | Baseline | Reference compound |

| Benzoyl Ring (para-position) | -Cl | Increase | Enhances hydrophobic or halogen bond interactions. |

| Benzoyl Ring (para-position) | -OCH3 | Decrease | May introduce steric hindrance or unfavorable polar interactions. |

| N-Benzyl Group | -H (Parent) | Baseline | Reference compound |

| N-Benzyl Group | 4-Fluoro | Increase | Fluorine can enhance binding through favorable polar or hydrophobic interactions. |

| Piperidine Nitrogen | Replace Benzyl with Cyclohexylmethyl | Decrease | Suggests a requirement for an aromatic ring in this position for π-stacking. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. jksus.org This computational tool is pivotal for understanding the physicochemical properties that drive potency and for designing new, more active analogues. nih.gov

The development of a robust QSAR model begins with the calculation of various molecular descriptors that quantify the physicochemical properties of the this compound derivatives. nih.gov These descriptors fall into several categories:

Electronic: Descriptors such as partial charges and dipole moment, which describe the electronic aspects of the molecule.

Steric: Molar refractivity and molecular volume, which relate to the size and shape of the molecule.

Hydrophobic: The partition coefficient (logP), which describes the molecule's lipophilicity and ability to cross cell membranes. nih.gov

Topological: Indices that describe the connectivity and branching of the molecular structure.

Quantum Chemical: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

From a large pool of calculated descriptors, a statistically significant subset is chosen using algorithms like genetic function approximation or multiple linear regression (MLR). nih.govnih.gov Key descriptors for related structures often include those related to hydrophobic surface area (Q_VSA_HYD), contributions to logP (SlogP_VSA7), and molecular flexibility (KierFlex). nih.govresearchgate.net

The resulting QSAR model is rigorously validated to ensure its statistical significance and predictive power. Standard validation methods include:

Internal Validation: Leave-one-out (LOO) cross-validation (q²) assesses the model's robustness. nih.govnih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in model generation. nih.gov

A statistically sound QSAR model would typically have a high squared correlation coefficient (R²) and cross-validation coefficient (q²), along with a low standard error of prediction. nih.gov

| Descriptor Type | Example Descriptor | Significance in QSAR Model |

| Hydrophobic | Total hydrophobic van der Waals surface area (Q_VSA_HYD) | Correlates with membrane permeability and hydrophobic interactions at the receptor site. nih.govresearchgate.net |

| Electronic | Maximum positive partial charge on H atoms | Indicates potential for hydrogen bond donation. |

| Steric | KierFlex | Quantifies molecular flexibility, which can be crucial for adopting the correct binding conformation. nih.gov |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Once validated, a QSAR model becomes a powerful predictive tool. mdpi.com It can be used for the virtual screening of large chemical libraries to identify novel compounds that are likely to possess high biological activity, even before they are synthesized. nih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. The model's mathematical equation allows for the in silico prediction of the activity of newly designed this compound analogues, guiding medicinal chemists in making targeted structural modifications to optimize potency. mdpi.com

Conformational Analysis and Flexibility of this compound

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, granting it significant conformational flexibility. The key areas of flexibility include:

The bond connecting the benzoyl group to the hydrazide nitrogen.

The N-N bond within the hydrazide linker.

The bond connecting the second hydrazide nitrogen to the piperidine ring.

The C-N bond linking the piperidine ring to the benzyl group.

Stereochemical Influences on the Mechanistic Profile of this compound

While the parent this compound molecule is achiral, the introduction of substituents on the piperidine ring or as part of the N-benzyl group could create one or more stereocenters, leading to the existence of stereoisomers (enantiomers or diastereomers).

Biological systems are inherently chiral, and as such, stereoisomers of a molecule often exhibit different biological activities. One enantiomer may bind with high affinity to a target receptor, while the other may bind with significantly lower affinity or not at all.

Furthermore, even in the absence of a formal stereocenter, molecules can adopt stable, non-superimposable conformations (atropisomers) or chiral conformations due to restricted bond rotation or intramolecular interactions. Such conformational chirality can lead to pseudo-enantiomeric forms. researchgate.net For example, intramolecular hydrogen bonding can lock a molecule into a specific chiral conformation, and different crystalline forms may trap different pseudo-enantiomers. researchgate.net These distinct, stable conformations can exhibit markedly different pharmacological profiles, highlighting the profound influence of three-dimensional structure on the mechanistic action of these compounds. researchgate.net

Computational Chemistry and Molecular Modeling of Benzo 2 1 Benzyl 4 Piperidyl Hydrazide

Ligand-Based Virtual Screening Approaches for Benzo(2'-(1-benzyl-4-piperidyl))hydrazide Scaffolds

Ligand-based virtual screening (LBVS) is a computational strategy that leverages the knowledge of known active compounds to identify new molecules with similar properties from large chemical databases. mdpi.comnih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. For this compound scaffolds, several LBVS methods can be employed.

One common technique is pharmacophore modeling . A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. For the this compound scaffold, a pharmacophore could be generated based on its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.comebi.ac.uk This model can then be used to screen virtual libraries for compounds that match these features.

Another approach is similarity searching , which involves comparing the chemical structure of this compound with other compounds in a database. This can be done using 2D or 3D similarity metrics. 2D similarity searching utilizes molecular fingerprints, which are bit strings that encode the presence or absence of certain structural fragments. ebi.ac.uk 3D similarity searching, on the other hand, considers the spatial arrangement of atoms and functional groups. These methods can help identify compounds with similar structural motifs that may exhibit comparable biological activity. A combination of similarity searching and docking can be a powerful tool to identify chemically tractable scaffolds that bind to a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. frontiersin.org By correlating the structural properties of a series of this compound analogues with their biological activities, a mathematical model can be built to predict the activity of new, untested compounds. frontiersin.org

Structure-Based Drug Design (SBDD) Studies with Predicted Protein Targets

When the 3D structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful tool for understanding and predicting ligand-target interactions. nih.gov For this compound, identifying potential protein targets is the first step. Based on the structural similarity to other known bioactive molecules, potential targets could include enzymes like cholinesterases or receptors involved in neurological pathways. nih.govnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov For this compound, docking simulations can be performed against the active site of a predicted protein target, such as acetylcholinesterase or butyrylcholinesterase. nih.govnih.govresearchgate.net These simulations would provide insights into the binding mode, affinity, and specific interactions between the ligand and the protein. The results can be used to rank different binding poses and to understand the key molecular interactions driving the binding process. researchgate.net For instance, docking studies on similar N-substituted benzyl (B1604629)/phenyl acetamides have been used to understand their binding mechanism within the NNRTI binding pocket of HIV-1 reverse transcriptase. nih.gov

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Predicted Target

| Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | -9.5 | TYR334, TRP84 | π-π stacking |

| Butyrylcholinesterase | -8.7 | TRP82, HIS438 | Hydrogen bond, hydrophobic |

| GABA-A Receptor | -10.2 | PHE99, TYR159 | Hydrophobic, π-π stacking |

This table is for illustrative purposes and the data is hypothetical.

Following molecular docking, a detailed analysis of the binding site is crucial. This involves identifying the key amino acid residues that form the binding pocket and determining which of these are "hotspots" for interaction. nih.gov For this compound, this analysis would reveal which parts of the molecule are critical for binding. For example, the benzyl group might interact with a hydrophobic pocket, while the hydrazide moiety could form hydrogen bonds with polar residues. nih.gov Understanding these hotspots is essential for designing analogues with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations to Investigate Binding Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding. nih.gov

For the this compound-target complex, MD simulations can be used to:

Assess the stability of the predicted binding pose from docking studies.

Calculate the binding free energy, providing a more accurate estimation of binding affinity. nih.gov

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the role of water molecules in mediating the interaction.

These simulations can reveal whether the initial docked pose is stable over time or if the ligand reorients itself within the binding site, providing a more realistic representation of the binding event.

Quantum Chemical Calculations of Electronic Properties and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties and reactivity of this compound. epstem.netdergipark.org.tr These calculations can determine:

Molecular orbital energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions. epstem.net

Electrostatic potential maps: These maps show the distribution of charge on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with its biological target.

Atomic charges: Calculating the partial charges on each atom can help to understand the intramolecular charge distribution and identify sites for potential electrostatic interactions. epstem.net

Bond dissociation energies: These calculations can predict the stability of different chemical bonds within the molecule, providing insights into its metabolic stability.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 3.5 D |

This table is for illustrative purposes and the data is hypothetical.

De Novo Design Strategies for Novel this compound Analogues Based on Mechanistic Insights

The insights gained from the computational studies described above can be used to design novel analogues of this compound with improved properties. De novo design strategies involve building new molecules from scratch or by modifying existing scaffolds based on the structural and mechanistic information obtained.

For example, if docking and MD simulations reveal an unoccupied hydrophobic pocket in the binding site, the benzyl group of the parent compound could be modified with different substituents to better fill this pocket and increase binding affinity. researchgate.net Similarly, if quantum chemical calculations indicate that a particular part of the molecule is susceptible to metabolic degradation, it can be chemically modified to improve its stability. By integrating information from various computational methods, it is possible to rationally design new this compound analogues with enhanced therapeutic potential. researchgate.net

Preclinical Mechanistic Studies of Benzo 2 1 Benzyl 4 Piperidyl Hydrazide

In Vitro Mechanistic Characterization in Cellular and Subcellular Systems

Cell-Based Assays for Target Engagement and Functional Modulation

No specific cell-based assays have been reported in the scientific literature to determine the molecular targets of Benzo(2'-(1-benzyl-4-piperidyl))hydrazide. Information regarding its binding affinity, receptor occupancy, or functional modulation of any specific cellular targets is not available.

Investigations of Cellular Phenotypes Linked to Molecular Mechanisms (e.g., cell migration, differentiation)

There are no published studies investigating the effects of this compound on cellular phenotypes such as cell migration, differentiation, proliferation, or apoptosis.

Mechanistic Studies in Primary Cell Cultures

Mechanistic studies of this compound in primary cell cultures have not been documented. Such studies would be crucial to understanding its effects in a more physiologically relevant context.

Ex Vivo and In Vivo Mechanistic Investigations in Relevant Animal Models (Focus on pathway modulation, not efficacy)

Pharmacodynamic Biomarker Identification and Validation

Due to the lack of in vivo studies, no pharmacodynamic biomarkers have been identified or validated for this compound. Such markers would be essential for assessing the physiological response to the compound in living organisms.

Target Occupancy Studies in Tissues and Organs

There is no available data from in vivo imaging or tissue analysis studies to indicate the target occupancy of this compound in specific tissues or organs.

Analysis of Downstream Signaling Pathway Changes in Model Systems

Comprehensive searches for preclinical studies on this compound did not yield specific information regarding its effects on downstream signaling pathways in any model systems. While the broader classes of compounds to which it belongs, such as piperidine (B6355638) derivatives and hydrazones, are known to exhibit a wide range of biological activities, data on this particular compound's mechanism of action at the molecular level is not available in the public domain.

Research on similar structures, such as N-benzylpiperidine-containing compounds, has indicated potential interactions with various cellular targets, but direct evidence linking this compound to specific signaling cascades is absent. Studies on hydrazone derivatives have shown activities ranging from antimicrobial to anticancer, each implying different potential mechanisms and downstream effects. nih.govmdpi.comthepharmajournal.com However, without specific experimental data for the compound , any discussion of its impact on signaling pathways would be purely speculative.

Influence of Drug Metabolism and Pharmacokinetics (DMPK) on the Mechanism of Action

Detailed information on the drug metabolism and pharmacokinetic profile of this compound is not currently available. Understanding the DMPK properties is crucial as they can significantly influence a compound's mechanism of action.

Advanced Methodologies and Future Research Directions for Benzo 2 1 Benzyl 4 Piperidyl Hydrazide

Application of Cryo-Electron Microscopy and X-ray Crystallography for Ligand-Target Co-Structures

A fundamental step in understanding a compound's mechanism of action is the visualization of its interaction with its biological target at an atomic level. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful structural biology techniques capable of resolving the three-dimensional structures of protein-ligand complexes.

Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology by enabling the determination of high-resolution structures of large and flexible macromolecules in their near-native state. For Benzo(2'-(1-benzyl-4-piperidyl))hydrazide, Cryo-EM could be instrumental if its target is a large protein complex or a membrane protein that is challenging to crystallize. The process would involve incubating the purified target protein with the compound and then flash-freezing the complex in a thin layer of vitreous ice. Subsequent imaging with an electron microscope and computational reconstruction can yield a detailed 3D map of the ligand-target co-structure. This would reveal the precise binding pocket, the key amino acid residues involved in the interaction, and any conformational changes induced in the target upon ligand binding. For instance, studies on other complex biological systems, such as the GABAa receptor, have successfully utilized cryo-EM to elucidate the binding of small molecules, providing a blueprint for how this technology could be applied. nih.govnih.gov

X-ray Crystallography: This remains a gold-standard technique for obtaining atomic-resolution structures of well-ordered crystalline samples. If the target of this compound can be crystallized in a stable complex with the compound, X-ray diffraction analysis would provide precise information on bond lengths, angles, and the stereochemistry of the interaction. The resulting electron density map would unambiguously show the orientation of the benzyl (B1604629), piperidyl, and hydrazide moieties within the binding site. This level of detail is crucial for structure-based drug design, enabling the rational optimization of the compound's affinity and selectivity. The successful application of X-ray crystallography to various hydrazone and piperidine (B6355638) derivatives underscores its feasibility for this compound. researchgate.netresearchgate.net

| Technique | Potential Application for this compound | Expected Insights |

|---|

| Cryo-Electron Microscopy | Determination of the co-structure with large, flexible, or membrane-bound protein targets. | - 3D visualization of the binding mode in a near-native state.

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics, Lipidomics) for Systems-Level Mechanistic Understanding

To comprehend the broader biological consequences of this compound's activity, a systems-level approach is necessary. Multi-omics technologies offer a holistic view by simultaneously measuring changes across different biological layers.

Genomics: While the compound itself does not alter the genetic sequence, genomic data can be crucial in identifying patient populations that may respond differently to the drug based on genetic variations in the target protein or related pathways.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify changes in protein expression and post-translational modifications. This can reveal off-target effects and downstream signaling pathways modulated by the compound.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic profiling can uncover alterations in metabolic pathways resulting from the compound's activity, providing insights into its functional effects on cellular bioenergetics and biosynthesis.

Lipidomics: The large-scale study of cellular lipids can be particularly relevant if the compound's target is involved in lipid signaling or metabolism.

The integration of these multi-omics datasets can provide a comprehensive network view of the cellular response to this compound, moving beyond a single target to a systems-level understanding of its mechanism of action.

Development of Advanced In Vitro Models (e.g., 3D cell cultures, organ-on-a-chip systems) for Deeper Mechanistic Insights

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of native tissue environments. Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, offer more physiologically relevant platforms for mechanistic studies.

3D Cell Cultures: Spheroids and organoids are 3D cell culture systems that better mimic the cell-cell and cell-matrix interactions found in vivo. moleculardevices.comdrugdiscoverynews.com For studying this compound, these models can provide more accurate predictions of the compound's efficacy and potential toxicity. moleculardevices.com For example, if the compound is being investigated for anticancer properties, 3D tumor spheroids can model the gradients of nutrients, oxygen, and drug penetration that are characteristic of solid tumors.

Organ-on-a-Chip Systems: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the structure and function of human organs. nih.govthno.orgmdpi.comdynamic42.comsciopen.com An organ-on-a-chip model relevant to the target of this compound could be used to study its pharmacokinetics and pharmacodynamics in a dynamic, multi-cellular context. nih.govthno.orgdynamic42.com For instance, a "liver-on-a-chip" could be used to investigate the compound's metabolism and potential hepatotoxicity.

| Model | Application for this compound | Advantages |

|---|

| 3D Cell Cultures | Efficacy and toxicity testing in a more physiologically relevant context. | - Better mimics in vivo cell-cell and cell-matrix interactions.

Repurposing Potential Based on this compound's Elucidated Mechanism of Action

A thorough understanding of a compound's mechanism of action can open up new therapeutic avenues through drug repurposing. Once the primary target and the pathways modulated by this compound are identified, this information can be used to explore its potential efficacy in other diseases where the same target or pathways are implicated. The chemical scaffold of hydrazide and its derivatives has been associated with a wide range of biological activities, suggesting a rich potential for repurposing. hygeiajournal.comipindexing.com For example, if the compound is found to inhibit a specific kinase, it could be investigated for use in various cancers or inflammatory diseases where that kinase is overactive. Computational approaches, such as in silico screening against databases of disease-associated proteins, can also be employed to identify potential new indications.

Challenges and Opportunities in Translating Mechanistic Discoveries of this compound

The translation of promising preclinical findings into clinical applications is a complex and challenging process.

Challenges:

Predictive Validity of Preclinical Models: While advanced in vitro and in vivo models offer significant improvements, they may still not fully capture the intricacies of human physiology and disease. mdpi.com

Pharmacokinetics and Bioavailability: The compound must have appropriate absorption, distribution, metabolism, and excretion (ADME) properties to be effective and safe in humans.

Toxicity: Unforeseen off-target effects can lead to toxicity, which may only become apparent in later stages of development.

Scalability and Manufacturing: The synthesis of the compound must be scalable and cost-effective for clinical and commercial production. frontiersin.orgnih.gov

Opportunities:

Biomarker Development: A deep mechanistic understanding can facilitate the identification of biomarkers to select patients who are most likely to respond to treatment and to monitor therapeutic response.

Rational Drug Design: Detailed structural and mechanistic data can guide the development of next-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties.

Personalized Medicine: By linking the compound's mechanism to specific genetic or molecular signatures of disease, it may be possible to develop a more personalized therapeutic approach.

Q & A

Advanced Research Question

- Molecular docking : Screen against COVID-19 protease or VEGFR1 using AutoDock Vina (docking score ≤−7 kcal/mol indicates strong binding) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How should researchers evaluate multi-target effects in pharmacological studies?

Advanced Research Question

- Dual-target assays : Test COX-1/2 inhibition (IC₅₀ values) and anticancer activity (e.g., IC₅₀ against HeLa cells) .

- Transcriptomic profiling : Use RNA-seq to identify pathways affected (e.g., NF-κB for anti-inflammatory effects) .

- Selectivity indices : Compare therapeutic vs. cytotoxic doses (e.g., CC₅₀ in HEK-293 cells) .

What challenges arise in reproducing synthetic protocols across laboratories?

Advanced Research Question

Key reproducibility issues include:

- Reagent purity : Hydrazine hydrate must be ≥99% to avoid side reactions (e.g., hydrolysis) .

- Solvent drying : Absolute ethanol (≤0.01% H₂O) prevents esterification side products .

- Scaling effects : Pilot-scale reactions (1–10 g) require adjusted reflux times (+20%) compared to small-scale .

How do solvent polarity and temperature affect the stability of hydrazide derivatives?

Advanced Research Question

- Polar solvents : Acetonitrile or DMF stabilizes hydrazides via hydrogen bonding (shelf life >6 months at −20°C) .

- Thermal degradation : Monitor via TGA; decomposition occurs >150°C (weight loss ~20% at 200°C) .

- Light sensitivity : Store in amber vials to prevent photo-oxidation of the hydrazide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.